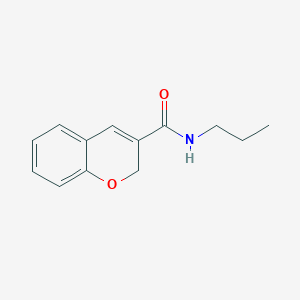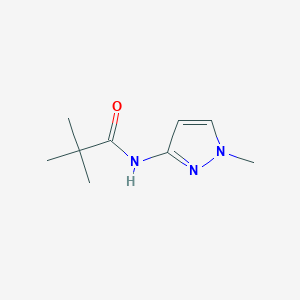
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound selectively targets the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of malignant B-cells.
Mécanisme D'action
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide selectively targets the BCR pathway, which is essential for the survival and proliferation of malignant B-cells. Specifically, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR pathway. By doing so, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide blocks the downstream signaling events that promote the growth and survival of malignant B-cells.
Biochemical and physiological effects:
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to modulate the immune system, by enhancing the activity of natural killer cells and T-cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide is a highly selective and potent inhibitor of BTK, making it a valuable tool for studying the BCR pathway in cancer. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to have a favorable toxicity profile, with no significant adverse effects observed in preclinical studies. However, the efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide may vary depending on the type of cancer and the genetic background of the cancer cells. Therefore, it is important to carefully select the appropriate experimental models and conditions for studying 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide in patients with various types of cancer. Second, there is a need to identify biomarkers that can predict the response to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop companion diagnostics for patient selection. Third, there is a need to investigate the potential synergy between 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is a need to explore the mechanism of resistance to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide involves several steps, starting from the reaction of 2-chloro-6-fluorobenzamide with 3-ethynylaniline in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to inhibit the growth and survival of malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c1-2-10-5-3-6-11(9-10)18-15(19)14-12(16)7-4-8-13(14)17/h1,3-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMBGJAQBJLLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)




![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
